molecular formula C19H24N2O2S B2659216 N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2097860-93-8

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2659216
CAS No.: 2097860-93-8
M. Wt: 344.47
InChI Key: RELOQTSVPUDRKA-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Polymorphism and Solvent Effects : A study by Pan and Englert (2013) describes the discovery of a new polymorph of a pharmaceutically active sulfapyridine derivative, showcasing the impact of solvent choice on the crystallization and stability of sulfonamide compounds. This research underlines the importance of understanding polymorphism in the development of sulfonamide-based materials and pharmaceuticals (Pan & Englert, 2013).

Synthesis of Derivatives : Ghorbani-Vaghei et al. (2014) reported on the one-pot synthesis of novel derivatives of pyran using N-halosulfonamide, demonstrating the versatility of sulfonamides in synthesizing diverse chemical structures with potential applications in various fields (Ghorbani‐Vaghei et al., 2014).

Analytical and Biochemical Applications

Development of ELISA for Antibiotics : Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of sulfonamide antibiotics in milk samples, leveraging antibodies against sulfonamide derivatives. This highlights the application of sulfonamides in creating analytical tools for detecting residues of veterinary drugs in food products (Adrián et al., 2009).

Chemical Reactivity and Applications

Catalytic Applications : Research by Ghorbani-Vaghei et al. (2015) on the solvent-free synthesis of triazines using N-halosulfonamides underscores the role of sulfonamides as catalysts in chemical synthesis, offering efficient pathways to heterocyclic compounds under environmentally benign conditions (Ghorbani‐Vaghei et al., 2015).

Benzylic C-H Activation : Davies et al. (2002) explored the catalytic asymmetric benzylic C-H activation using carbenoid-induced C-H insertions, a process potentially facilitated by sulfonamide derivatives, illustrating the utility of sulfonamides in advanced organic synthesis and functionalization strategies (Davies et al., 2002).

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-12-9-13(2)15(4)19(14(12)3)24(22,23)21-11-16-5-8-18(20-10-16)17-6-7-17/h5,8-10,17,21H,6-7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELOQTSVPUDRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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